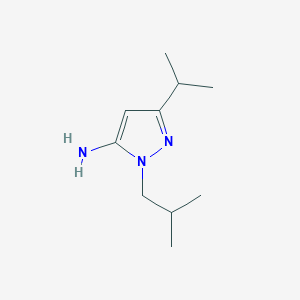

1-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(2-methylpropyl)-5-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-7(2)6-13-10(11)5-9(12-13)8(3)4/h5,7-8H,6,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBSNMRBJZYCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylpropylhydrazine with 2-propanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as hydroxyl, halogen, or alkyl groups.

Scientific Research Applications

1-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives, which can be utilized in various chemical reactions and studies.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Chemical Structure :

Key Properties :

- The compound features two alkyl substituents, contributing to moderate lipophilicity (logP ~2.5–3.0, estimated).

- Limited biological data are available, but alkyl-substituted pyrazoles are often explored as kinase inhibitors or agrochemical intermediates .

- Discontinued commercial availability suggests niche applications or synthesis challenges .

Comparison with Structurally Similar Pyrazol-5-amine Derivatives

Substituent Variations at Position 1

Implications :

- Alkyl vs. Aryl : Aryl groups (e.g., 4-fluorophenyl) enhance target binding via aromatic interactions but may reduce bioavailability due to higher molecular weight.

- Heteroaromatic Groups : Pyrimidinyl substituents (e.g., CAS 1153082-81-5) improve solubility and enable interactions with polar enzyme pockets.

Substituent Variations at Position 3

Implications :

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents enhance stability and binding affinity to hydrophobic enzyme regions.

- Steric Effects : Bulky groups (e.g., 3-chloro-4-methylphenyl) may limit off-target interactions but complicate synthesis.

Biological Activity

1-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine, also known by its CAS number 1154106-62-3, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrazole-based compounds that have been investigated for various pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities.

- Molecular Formula: C₁₀H₁₉N₃

- Molecular Weight: 181.28 g/mol

- CAS Number: 1154106-62-3

Biological Activity Overview

The biological activity of 1-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine has been explored through various studies focusing on its antimicrobial and antioxidant properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating several pyrazole compounds, it was found that certain derivatives showed remarkable activity against a range of microorganisms. Specifically, compounds similar to 1-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine | E. coli | 15 |

| S. aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

Antioxidant Activity

In addition to antimicrobial effects, the compound has shown promising antioxidant activity. The antioxidant potential was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results suggest that this pyrazole derivative can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 1-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine | 70 | 65 |

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets. Molecular docking studies have indicated that these compounds can bind effectively to enzymes involved in microbial metabolism and oxidative stress pathways. For instance, docking simulations revealed favorable interactions with active sites of key enzymes, suggesting a mechanism through which these compounds exert their antimicrobial and antioxidant effects.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including 1-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine. The study reported that this compound exhibited dual action as both an antimicrobial and an antioxidant agent, making it a candidate for further development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.